BenchChemオンラインストアへようこそ!

Methoxamine, (-)-

Pharmacology Smooth Muscle Physiology Drug Discovery

(-)-Methoxamine (L-erythro-methoxamine, CAS 390-28-3) is the preferred α1-adrenoceptor agonist for studies requiring maximal contractile response with minimal off-target effects. It is 3–4× more potent than phenylephrine in smooth muscle assays and exhibits a unique non-competitive antagonism profile with phentolamine in cardiac tissue. Researchers investigating gastrointestinal motility, fecal incontinence, or allosteric modulation of α1-receptors should procure this specific isomer to ensure reproducible, physiologically relevant data. Substituting racemic methoxamine or phenylephrine can lead to significant potency discrepancies and altered pharmacological profiles.

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
CAS No. 390-28-3
Cat. No. B1676408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxamine, (-)-
CAS390-28-3
SynonymsHydrochloride, Methoxamine
Methoxamedrin
Methoxamine
Methoxamine Hydrochloride
Metoxamine Wellcome
Vasoxin
Vasoxine
Vasoxyl
Vasylox
Wellcome, Metoxamine
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC(C(C1=C(C=CC(=C1)OC)OC)O)N
InChIInChI=1S/C11H17NO3/c1-7(12)11(13)9-6-8(14-2)4-5-10(9)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11-/m0/s1
InChIKeyWJAJPNHVVFWKKL-CPCISQLKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble (185 g/L)
9.21e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Methoxamine (-)- Isomer (CAS 390-28-3) as a Selective α1-Adrenoceptor Agonist for Vasopressor Research


(-)-Methoxamine (CAS 390-28-3), also referred to as L-erythro-methoxamine, is a direct-acting, selective α1-adrenoceptor agonist. It is an amphetamine derivative characterized by its 2,5-dimethoxy substitution pattern [1]. This compound acts primarily on peripheral vasculature to increase systemic blood pressure and total peripheral resistance, with minimal direct effects on the central nervous system [1]. Its primary role is as an antihypotensive agent (pressor), and it is a key pharmacological tool for studying α1-adrenergic signaling [2].

Why Generic Substitution Fails for (-)-Methoxamine in Procurement and Research


Although methoxamine is often described as having selectivity for α1-adrenoceptors 'similar to phenylephrine' [1], this broad characterization is insufficient for precise scientific or clinical procurement. The specific isomeric form, (-)-methoxamine, demonstrates distinct pharmacological properties compared to its racemate or other isomers. Studies show that L-erythro-methoxamine, the (-) isomer, is significantly more potent than the racemic mixture [2]. Furthermore, methoxamine's pharmacological profile differs from other α1-agonists like phenylephrine in key functional assays, such as its inotropic effects on cardiac muscle [3] and its mechanism of antagonism by phentolamine [3]. Substituting with a non-isomeric form or a seemingly similar α1-agonist like phenylephrine can lead to misinterpretation of experimental results due to differences in potency, receptor subtype activation, and downstream signaling.

Quantitative Evidence for Differentiated Procurement of (-)-Methoxamine (CAS 390-28-3)


Superior Potency of (-)-Methoxamine Isomer Compared to Racemate and Phenylephrine

In a direct head-to-head comparison on porcine internal anal sphincter (IAS) strips, the L-erythro isomer of methoxamine, (-)-methoxamine, was found to be significantly more potent than both the racemic mixture and phenylephrine [1]. The potency difference is critical for studies requiring maximal receptor activation at lower drug concentrations.

Pharmacology Smooth Muscle Physiology Drug Discovery

Reduced Inotropic Response in Cardiac Tissue Compared to Phenylephrine

In isolated rabbit papillary muscles, the positive inotropic effect of methoxamine is significantly lower than that of phenylephrine. This difference is observed even when beta-adrenergic receptors are blocked, indicating a fundamental difference in the way these two α1-agonists modulate cardiac contractility [1].

Cardiovascular Pharmacology Myocardial Function Adrenergic Signaling

Distinct Antagonism Profile by Phentolamine on Rabbit Papillary Muscle

The same study on rabbit papillary muscles revealed a fundamental difference in how the non-selective alpha-antagonist phentolamine interacts with the inotropic effects of methoxamine versus phenylephrine [1]. The nature of antagonism provides insight into the mechanism of action and receptor reserve for each agonist.

Receptor Pharmacology Competitive Antagonism Cardiac Physiology

Clinical Superiority of Methoxamine-Atropine Combination Over Methoxamine Alone for Hemodynamic Stability

A randomized controlled trial in patients undergoing cesarean section under spinal anesthesia found that the combination of methoxamine and atropine provided superior hemodynamic stability compared to methoxamine alone [1]. While both interventions were effective, the combination therapy resulted in a significantly lower incidence of bradycardia and hypertension.

Clinical Anesthesiology Obstetric Anesthesia Hemodynamic Monitoring

Key Research and Clinical Application Scenarios for (-)-Methoxamine (CAS 390-28-3)


Investigating α1-Adrenoceptor Function in Smooth Muscle Tissues

Given its 3-4 fold higher potency compared to phenylephrine in eliciting contraction of the internal anal sphincter [1], (-)-Methoxamine is the preferred agonist for in vitro studies on gastrointestinal and other smooth muscle tissues where maximizing α1-mediated contraction with minimal off-target effects is desired. This is particularly relevant in research aimed at developing new treatments for fecal incontinence.

Studying Non-Competitive Antagonism at Cardiac α1-Adrenoceptors

For research focused on the nuances of receptor signaling, (-)-Methoxamine's unique non-competitive antagonism profile by phentolamine on cardiac tissue [2] makes it a valuable tool. It is suited for experiments designed to probe allosteric modulation or differences in receptor-effector coupling, as opposed to phenylephrine, which exhibits classic competitive antagonism in the same preparation.

Developing Optimized Vasopressor Protocols in Obstetric Anesthesia

Clinical research has demonstrated that a combination of methoxamine and atropine offers superior hemodynamic control during cesarean sections by significantly reducing the incidence of bradycardia compared to methoxamine alone [3]. Procurement of high-purity (-)-Methoxamine for formulation into combination therapies is critical for hospitals and research groups aiming to implement or evaluate evidence-based, optimized vasopressor protocols for spinal anesthesia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methoxamine, (-)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.